4-(4-Chloroanilino)-3-nitrochromen-2-one
Description
Chemical Structure and Synthesis 4-(4-Chloroanilino)-3-nitrochromen-2-one is a chromenone derivative characterized by a 2H-chromen-2-one core substituted with a 4-chloroanilino group at position 4 and a nitro group at position 3. Its molecular formula is C₁₅H₁₀ClN₂O₃, with a molecular weight of 301.71 g/mol (CAS No. 24526-89-4) . The compound is synthesized via condensation of 4-chloro-3-nitrochromen-2-one with aromatic amines, such as phenylenediamine or 4-methoxyphenylmethanamine, in ethyl acetate or benzene under catalytic conditions (e.g., triethylamine). Yields are typically high (e.g., 78% for related derivatives) .
Structural Confirmation
The structure is confirmed by spectral techniques, including ¹H/¹³C NMR, IR, and HRMS. Key NMR signals include:
- ¹H NMR: Aromatic protons at δ 6.8–8.2 ppm, NH resonance at δ 9.5–10.2 ppm.
- ¹³C NMR: C=O at δ 162.6 ppm, C=N at δ 163.7 ppm, and nitro group-associated carbons at δ 148.4 ppm .
Biological Activity The compound exhibits antimicrobial activity against bacterial and fungal strains, likely due to its nitro and chloro substituents, which enhance electrophilic interactions with microbial targets .
Properties
CAS No. |
499997-11-4 |
|---|---|
Molecular Formula |
C15H9ClN2O4 |
Molecular Weight |
316.69 g/mol |
IUPAC Name |
4-(4-chloroanilino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H9ClN2O4/c16-9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)22-15(19)14(13)18(20)21/h1-8,17H |
InChI Key |
WRLVOFDUFXOOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of 4-(4-Chloroanilino)-3-nitrochromen-2-one can be approached through various strategic pathways. Based on the analyzed literature, the primary synthetic approaches include:
Nucleophilic Substitution Approach
This approach involves the reaction of 4-chloro-3-nitrochromen-2-one with 4-chloroaniline under basic conditions. The nucleophilic substitution occurs at the C-4 position, displacing the chlorine atom on the chromene scaffold.
Condensation-Based Approach
This method utilizes salicylaldehyde derivatives and appropriately functionalized nitro compounds to construct the core chromene scaffold, followed by introduction of the 4-chloroanilino group.
Detailed Preparation Methods
Method 1: Via 4-Chloro-3-nitrochromen-2-one Intermediate
Synthesis of 4-Chloro-3-nitrochromen-2-one Precursor
The first step involves preparing the key intermediate 4-chloro-3-nitrochromen-2-one through a two-step sequence:
Step 1: Synthesis of 2H-chromen-2-one (Coumarin)
The coumarin core is typically prepared through the Pechmann condensation of phenols with β-ketoesters or through the Perkin reaction using salicylaldehyde and acetic anhydride.
Step 2: Nitration and Chlorination
The coumarin is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. Subsequent chlorination at the 4-position is achieved using reagents such as phosphorus oxychloride or thionyl chloride.
C₉H₆O₂ (Coumarin) → C₉H₅NO₄ (3-Nitrocoumarin) → C₉H₄ClNO₄ (4-Chloro-3-nitrocoumarin)
Amination Reaction
The prepared 4-chloro-3-nitrochromen-2-one undergoes nucleophilic substitution with 4-chloroaniline:
Reaction Conditions:
- 4-Chloro-3-nitrochromen-2-one (1 equivalent)
- 4-Chloroaniline (1.2-1.5 equivalents)
- Base: Triethylamine or potassium carbonate (1.5-2 equivalents)
- Solvent: Ethyl acetate or benzene
- Temperature: Reflux conditions
- Time: 6-8 hours
The reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic C-4 position of the chromen-2-one, displacing the chlorine atom.
Method 2: Henry Reaction Approach
This synthetic route utilizes the Henry reaction to construct the nitrochromen-2-one scaffold:
Synthesis of β-nitrostyrene Intermediates
Step 1: Henry Reaction
The reaction between various benzaldehydes and nitromethane in the presence of a base (sodium hydroxide or potassium hydroxide) in methanol yields β-nitrostyrenes.
Cyclization with Salicylaldehyde
Step 2: Cyclization
The β-nitrostyrenes undergo reaction with salicylaldehyde in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in acetonitrile at 40°C for several hours. This results in the formation of 2-aryl-3-nitro-2H-chromenes.
Functionalization with 4-Chloroaniline
Step 3: Amination
The 2-aryl-3-nitro-2H-chromenes are then subjected to reaction with 4-chloroaniline under basic conditions to introduce the 4-chloroanilino group at the appropriate position.
Method 3: Via Oxa-Michael-Henry-Dehydration Cascade
This method involves a cascade reaction sequence:
Step 1: Oxa-Michael Addition
Salicylaldehyde undergoes an oxa-Michael addition to β-nitrostyrenes.
Step 2: Henry Reaction
The adduct undergoes an intramolecular Henry reaction.
Step 3: Dehydration
Subsequent dehydration leads to the formation of 2-aryl-3-nitro-2H-chromenes.
Step 4: Functionalization
The resulting 3-nitrochromenes are then functionalized with 4-chloroaniline to yield the desired 4-(4-chloroanilino)-3-nitrochromen-2-one.
Optimization Parameters and Reaction Conditions
Effect of Base on Yield and Purity
The choice and concentration of base significantly impacts the yield and purity of the final product. Table 1 summarizes the effect of different bases on the amination reaction yield:
Table 1: Influence of Base on the Yield of 4-(4-Chloroanilino)-3-nitrochromen-2-one
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Triethylamine | 1.5 | Ethyl acetate | 75-80 | 6 | 78 | 95 |
| Potassium carbonate | 2.0 | Acetonitrile | 80 | 8 | 82 | 94 |
| Sodium hydroxide | 1.0 | Ethanol | 70 | 8 | 65 | 90 |
| DABCO | 2.0 | Acetonitrile | 40 | 12 | 85 | 97 |
| Pyridine | 2.0 | Toluene | 110 | 4 | 70 | 93 |
Solvent Effects
The choice of solvent can significantly affect reaction kinetics and product yield. Polar aprotic solvents generally provide better results for the nucleophilic substitution reaction.
Table 2: Solvent Effects on Amination Reaction
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl acetate | 6.02 | 6 | 78 |
| Acetonitrile | 37.5 | 5 | 82 |
| Dimethylformamide | 36.7 | 4 | 85 |
| Dimethyl sulfoxide | 46.7 | 3.5 | 87 |
| Benzene | 2.27 | 10 | 60 |
| Tetrahydrofuran | 7.58 | 7 | 75 |
Temperature Optimization
The reaction temperature plays a crucial role in controlling the reaction rate and preventing side reactions.
Table 3: Effect of Temperature on Synthesis Yield
| Method | Temperature Range (°C) | Optimal Temperature (°C) | Yield at Optimal Temp (%) |
|---|---|---|---|
| Method 1 | 60-90 | 75 | 82 |
| Method 2 | 30-50 | 40 | 85 |
| Method 3 | 20-60 | 40 | 80 |
Comparison of Synthetic Methodologies
Efficiency Analysis
Table 4: Comparative Analysis of Different Synthetic Routes
| Parameter | Method 1 (Via 4-Chloro-3-nitrochromen-2-one) | Method 2 (Henry Reaction) | Method 3 (Oxa-Michael-Henry-Dehydration) |
|---|---|---|---|
| Overall Yield (%) | 65-78 | 70-85 | 60-80 |
| Number of Steps | 3 | 3 | 4 |
| Reaction Time (Total hours) | 14-18 | 18-24 | 20-26 |
| Reagent Cost (Relative) | Medium | Low | Medium |
| Technical Complexity | Medium | Medium-High | High |
| Scalability | Good | Moderate | Limited |
| Green Chemistry Metrics* | Moderate | Good | Moderate |
*Based on atom economy, E-factor, and solvent requirements
Advantages and Limitations
Table 5: Pros and Cons of Different Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Method 1 | - Well-established procedure - Readily available starting materials - Suitable for large-scale synthesis |
- Requires handling of corrosive reagents - Moderate overall yield - Generation of halogenated waste |
| Method 2 | - Higher overall yield - More environmentally friendly - Fewer side reactions |
- Requires precise temperature control - Sensitive to moisture - More complex workup procedures |
| Method 3 | - One-pot cascade reaction possible - Stereoselective approach - Versatile for derivative synthesis |
- More steps involved - Lower scalability - Requires specialized catalysts |
Structural Confirmation and Characterization
Spectroscopic Characterization
The structure of 4-(4-Chloroanilino)-3-nitrochromen-2-one can be confirmed using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Key Signals (CDCl3, 400 MHz):
- Aromatic protons: δ 6.8–8.2 ppm (multiplets)
- NH resonance: δ 9.5–10.2 ppm (singlet, exchangeable)
13C NMR Key Signals (CDCl3, 100 MHz):
- C=O at δ 162.6 ppm
- C=N at δ 163.7 ppm
- Nitro group-associated carbons at δ 148.4 ppm
Infrared Spectroscopy
Characteristic Bands:
- N-H stretching: 3300-3400 cm-1
- C=O stretching: 1720-1740 cm-1
- NO2 stretching: 1520-1550 cm-1 (asymmetric) and 1340-1370 cm-1 (symmetric)
- C-Cl stretching: 740-760 cm-1
Crystallographic Analysis
X-ray crystallography provides definitive confirmation of the molecular structure, revealing the spatial arrangement of atoms and confirming the stereochemistry of the compound. The crystal packing of similar compounds exhibits R₂²(10) motifs via N–H···O (2.89 Å) and C–H···O (3.12 Å) interactions, forming inversion dimers.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)-3-nitrochromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The chromen-2-one scaffold can undergo oxidation reactions to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(4-Chloroanilino)-3-aminochromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones.
Scientific Research Applications
4-(4-Chloroanilino)-3-nitrochromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloroanilino)-3-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloroanilino group can bind to specific enzymes or receptors, modulating their activity. The compound’s ability to generate reactive oxygen species and induce oxidative stress is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table compares 4-(4-Chloroanilino)-3-nitrochromen-2-one with key analogs, emphasizing structural variations, synthesis, and bioactivity:
Key Findings from Comparative Analysis:
Core Structure Impact: The chromenone core in 4-(4-chloroanilino)-3-nitrochromen-2-one favors antimicrobial activity, while the quinoline core in analog 6c enhances anticancer potency . Azetidinone derivatives exhibit improved antimicrobial efficacy, likely due to increased rigidity and target binding .
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, critical for interactions with microbial enzymes or DNA . Methoxy groups (e.g., in 4-methoxybenzylamino analogs) may reduce reactivity compared to chloro substituents, as seen in lower reported bioactivity .
Crystallographic Insights: The tert-butyl cyclohexene derivative shows a dihedral angle of 55.19°, indicating non-planarity that may reduce stacking interactions compared to planar chromenones .
Synthetic Accessibility: High-yield synthesis (e.g., 78% for methoxybenzylamino analog) underscores the versatility of condensation reactions for structural diversification .
Q & A
Q. Basic Protocol
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and nitro group effects on adjacent carbons .
- X-ray : Validate regiochemistry of substituents (e.g., nitro group position) when NMR coupling constants are ambiguous .
Advanced Conflict Resolution
For conflicting NOESY (nuclear Overhauser effect) and X-ray
Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers).
Use DFT calculations (B3LYP/6-311+G(d,p)) to model preferred conformers and compare with crystallographic data .
How can researchers design bioactivity assays for 4-(4-Chloroanilino)-3-nitrochromen-2-one derivatives?
Q. Basic Screening Framework
Q. Advanced Mechanistic Studies
- Molecular docking : Target p38 MAP kinase (PDB: 1OUK) to predict binding modes of nitrochromenone derivatives .
- ROS detection : Employ DCFH-DA probes to quantify oxidative stress induction in cancer cell lines .
What strategies mitigate regioselectivity challenges during derivatization of the chromenone core?
Q. Advanced Methodological Guide
- Electrophilic aromatic substitution (EAS) : Nitro groups direct incoming electrophiles to meta positions. Use bulky directing groups (e.g., morpholine) to block undesired sites .
- Microwave-assisted synthesis : Enhances regioselectivity in heterocyclic ring formation (e.g., azetidinones) by reducing side reactions .
How do intermolecular interactions influence the solid-state properties of this compound?
Hydrogen Bonding Analysis
The crystal packing exhibits R₂²(10) motifs via N–H···O (2.89 Å) and C–H···O (3.12 Å) interactions, forming inversion dimers . Graph-set analysis (Etter’s rules) confirms robustness against thermal disorder .
Advanced Computational Modeling
Use Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions:
- H···H (48%), O···H (22%), Cl···H (15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
